3-Amino-6-azaindole

概要

説明

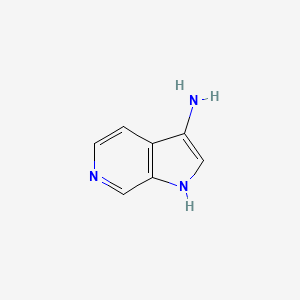

3-Amino-6-azaindole is a heterocyclic compound that contains both a pyridine and a pyrrole ring fused together. This compound is part of the azaindole family, which is known for its significant biological activities and its use in medicinal chemistry and drug discovery . The presence of an amino group at the third position and a nitrogen atom at the sixth position of the indole ring makes this compound a unique and versatile molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-azaindole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-alkynyl-2-aminopyridines under acidic conditions, such as a mixture of trifluoroacetic acid and trifluoroacetic anhydride . Another approach involves the use of nicotinic acid derivatives or 2,6-dichloropyridine as starting materials, followed by a series of reactions including epoxide-opening, cyclization, and dehydration .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been reported to dramatically accelerate the reaction steps, making the process more efficient .

化学反応の分析

Electrophilic Cyclization with Trifluoroacetic Anhydride (TFAA)

3-Amino-6-azaindole derivatives undergo electrophilic cyclization with TFAA to form trifluoroacetyl-functionalized products. This reaction is highly sensitive to steric and electronic effects:

-

Mechanism : TFAA activates the methyl group (if present) via protonation of the pyridine nitrogen, enabling a formal [4 + 1]-cyclization. The amino group directs regioselectivity to position 3 .

-

Outcome : Substrates with α-substituents fail to cyclize, while β-substituted analogs yield 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles (Table 1).

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 3-Amino-4-methylpyridine | 2-CF₃-3-COCF₃-6-azaindole | 86 | TFAA, CHCl₃, 50°C, 12h |

| 3-Hydroxy-4-methylpyridine | Furan-fused 6-azaindole hydrate | 35 | TFAA, CHCl₃, rt, 24h |

Table 1. Cyclization outcomes with TFAA .

Vilsmeier-Haack Formylation

The amino group at position 3 enables regioselective formylation under Vilsmeier-Haack conditions (POCl₃/DMF):

-

Scope : Works for β-substituted 3-amino-4-methylpyridines but stalls at formamidine intermediates for α-substituted analogs .

-

Example : 3-Amino-4-methylpyridine → 3-formyl-6-azaindole (62% yield after optimization) .

Mechanistic Insight :

-

DMF reacts with POCl₃ to generate the Vilsmeier reagent.

-

Electrophilic attack at the methyl group, followed by cyclization and dehydration .

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a substrate for functionalization via:

-

Cacchi Reaction :

-

Suzuki-Miyaura Coupling :

N-Functionalization

The amino group participates in:

-

Acylation : Forms stable trifluoroacetamides under mild conditions (TFAA, rt) .

-

Alkylation : Quaternization of the pyridine nitrogen occurs under neutral conditions, while N-1 alkylation requires sodium salts .

Hydrolysis and Oxidation

-

Hydrolysis :

-

Oxidation :

Ring Expansion Reactions

3-Formyl-6-azaindole undergoes biomimetic ring expansion with NH₄OAc to form meta-aminoaryl nicotinates (e.g., 3a , 96% yield) .

Conditions : Ethanol, 100°C, Zn(OTf)₂ catalyst .

Key Challenges and Limitations

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

3-Amino-6-azaindole serves as a scaffold for the development of bioactive molecules. Its derivatives have been explored for their potential in treating various diseases, including cancer, neurodegenerative disorders, and viral infections. For instance, azaindole derivatives have shown promise as inhibitors of cancer cell proliferation and as modulators of cannabinoid receptors, enhancing aqueous solubility and bioavailability compared to traditional indole-based compounds .

Case Study: Cancer Treatment

A notable study investigated the anticancer properties of this compound derivatives. Researchers synthesized several compounds that exhibited selective inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These derivatives demonstrated significant antiproliferative effects in vitro and in vivo, particularly against triple-negative breast cancer models .

Antiviral Activity

Inhibition of Viral Replication

Research has indicated that this compound derivatives possess antiviral properties. For example, certain azaindole compounds have been identified as effective inhibitors of influenza virus polymerase, showcasing activity against multiple strains including H1N1 and H5N1 . The mechanism involves interaction with viral proteins, preventing their function and replication.

Neuropharmacology

Cognitive Disorders

The compound has been investigated for its neuroprotective effects. Azaindole derivatives have been shown to inhibit mixed lineage kinase 3 (MLK3), which is involved in neuroinflammatory processes associated with HIV-related cognitive disorders. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's .

Synthetic Applications

Building Blocks in Organic Synthesis

this compound is utilized as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations makes it valuable in the development of new materials and pharmaceuticals .

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Anticancer agents, cannabinoid receptor modulators |

| Antiviral Activity | Inhibitors of influenza virus polymerase |

| Neuropharmacology | Neuroprotective agents for cognitive disorders |

| Synthetic Applications | Building blocks for heterocyclic compounds |

作用機序

The mechanism of action of 3-Amino-6-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating various cellular processes . The presence of the amino group and the nitrogen atom in the pyridine ring enhances its binding affinity and selectivity towards the target enzymes.

類似化合物との比較

3-Amino-6-azaindole is compared with other similar compounds, such as:

7-Azaindole: Similar in structure but with the nitrogen atom at a different position.

5-Amino-6-azaindole: Contains an amino group at a different position.

Indole: Lacks the nitrogen atom in the pyridine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

生物活性

3-Amino-6-azaindole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into the compound's biochemical properties, cellular effects, molecular mechanisms, and its relevance in medicinal chemistry, supported by data tables and relevant research findings.

This compound serves as a crucial building block in organic synthesis and exhibits significant interactions with various biological targets. Its ability to participate in biochemical reactions highlights its importance in both synthetic and medicinal chemistry.

Key Biochemical Properties:

- Chemical Structure: The unique nitrogen substitution pattern contributes to its distinctive chemical reactivity.

- Enzyme Interactions: The compound has been shown to interact with various enzymes, influencing their activity and stability.

Cellular Effects

The biological activity of this compound extends to its effects on cellular processes. Research indicates that it can impact cell signaling pathways, gene expression, and cellular metabolism.

Effects on Cellular Processes:

- Cell Signaling: Alters pathways that regulate cell growth and differentiation.

- Gene Expression: Modulates the expression of genes involved in stress responses and metabolic regulation .

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This includes enzyme inhibition or activation, which can lead to significant changes in cellular function.

Mechanisms of Action:

- Binding Interactions: The compound binds to active sites of enzymes, inhibiting or activating their functions.

- Gene Regulation: Influences transcription factors that regulate gene expression patterns .

Research Findings

Recent studies have focused on the therapeutic potential of this compound derivatives, particularly as kinase inhibitors and in the treatment of viral infections such as HIV.

Case Study: Inhibition of HIV Integrase

A study demonstrated that certain derivatives of this compound inhibit the strand transfer activity of HIV-1 integrase (IN). Specific compounds showed up to 72% inhibition at a concentration of 10 μM. The structure–activity relationship (SAR) analysis indicated that para-substitution on the aryl rings was crucial for enhanced inhibitory activity .

Table 1: Inhibitory Activity Against HIV Integrase

| Compound | % Strand Transfer Inhibition | IC50 (μM) |

|---|---|---|

| 11d | 72% | >200 |

| 11f | 71% | >200 |

| 12a | 17.29% | 15.87 |

| 12b | 58.12% | 24.14 |

Applications in Medicinal Chemistry

The versatility of this compound extends beyond basic research; it is being explored for its potential as a therapeutic agent. Its derivatives are being studied for:

- Cancer Therapy: Compounds derived from this scaffold have shown promise as anti-cancer agents through various mechanisms, including inhibition of key kinases involved in tumor growth .

- Inflammatory Diseases: Certain derivatives exhibit activity against Toll-like receptors, making them candidates for treating autoimmune conditions .

特性

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-6-3-10-7-4-9-2-1-5(6)7/h1-4,10H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTAGMTOPEMBFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1C(=CN2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657106 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092960-99-0 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092960-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。